molecular formula C6H14ClNO B6589826 1-aminohexan-2-one hydrochloride CAS No. 21419-28-3

1-aminohexan-2-one hydrochloride

Cat. No.: B6589826
CAS No.: 21419-28-3
M. Wt: 151.6
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Description

1-Aminohexan-2-one hydrochloride is an aliphatic aminoketone hydrochloride salt with a linear six-carbon chain. Its molecular formula is C₆H₁₄ClNO, and its molecular weight is approximately 151.5 g/mol (calculated based on structural analogs in the evidence). The compound features a ketone group at the second carbon and an amine group at the first carbon, protonated as a hydrochloride salt . This compound is likely used as an intermediate in organic synthesis or pharmaceutical research due to its reactive amine and ketone functionalities.

Properties

CAS No.

21419-28-3

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

α-Oximinoketones, such as 1-oximinohexan-2-one, undergo hydrogenolysis in the presence of hydrochloric acid (HCl) to yield the corresponding α-aminoketone hydrochloride. The reaction proceeds via the following steps:

  • Reduction of the Oxime Group : The C=N bond in the α-oximinoketone is selectively reduced to a C–N single bond under H₂ pressure.

  • Acid-Mediated Stabilization : Concurrent protonation by HCl converts the free amine into its hydrochloride salt, preventing dimerization or decomposition.

Standard Protocol :

  • Reagents : α-Oximinoketone (1 equiv), Pd/C (5–10 wt%), methanol/HCl (9:1 v/v).

  • Conditions : 30 psi H₂, 25°C, 2–4 hours.

  • Workup : Filtration to remove Pd/C, followed by solvent evaporation under vacuum to isolate the hydrochloride salt.

Optimization and Yield

The reaction achieves near-quantitative conversion, as evidenced by ¹H NMR analysis of crude mixtures. For instance, hydrogenating 1-oximinohexan-2-one (5.0 mmol scale) yields this compound with >90% purity. Isolation of the hydrochloride salt is critical to avoid dimerization of the free base, which occurs rapidly under ambient conditions.

Alternative Synthetic Routes

While catalytic hydrogenation dominates the literature, alternative methods have been explored for related α-aminoketones, though their applicability to this compound remains limited.

Nucleophilic Substitution

Early studies proposed nucleophilic substitution of halogenated ketones with ammonia or amines. For example, reacting 2-chlorohexan-1-one with ammonium hydroxide could theoretically yield 1-aminohexan-2-one. However, this method suffers from poor regioselectivity and competing elimination reactions, making it impractical for large-scale synthesis.

Enzymatic Amination

Biocatalytic approaches using transaminases have been reported for similar substrates. These enzymes facilitate the transfer of an amino group to ketones, but their use for 1-aminohexan-2-one remains unexplored. Challenges include enzyme stability and the need for costly cofactors.

Analytical Characterization

Successful synthesis requires rigorous validation through spectroscopic and crystallographic techniques:

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 1.35–1.50 (m, 4H, CH₂), 2.10 (s, 3H, COCH₃), 2.65–2.80 (m, 2H, CH₂NH₂), 3.20–3.35 (m, 1H, NH₂).

  • IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (N–H bend).

X-ray Diffraction

Single-crystal X-ray analysis confirms the hydrochloride salt structure, revealing a monoclinic lattice with hydrogen-bonded Cl⁻ ions stabilizing the ammonium group.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity Scalability
Catalytic HydrogenationPd/C>90HighExcellent
Nucleophilic SubstitutionNone<50LowPoor
Enzymatic AminationTransaminaseN/AModerateLimited

Table 1: Comparison of synthetic methods for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-aminohexan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reactions with alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: 1-aminohexan-2-one hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and functionalized derivatives.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of 1-aminohexan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the modification of proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-aminohexan-2-one hydrochloride to structurally and functionally related compounds, categorized by backbone and functional groups. Data are derived from the provided evidence and inferred where necessary.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Sources
This compound C₆H₁₄ClNO ~151.5 Linear aliphatic chain, ketone at C2, amine at C1 Synthetic intermediate
1-Aminopentan-2-one hydrochloride C₅H₁₂ClNO 137.61 Shorter aliphatic chain (C5), same functional groups Research chemical
1-Amino-5-methyl-hexan-2-one hydrochloride C₇H₁₆ClNO ~165.5 Methyl branch at C5, aliphatic aminoketone Laboratory use
Tramadol hydrochloride C₁₅H₂₃NO₂·HCl 285.81 Cyclohexanol ring, methoxyphenyl, dimethylamino Analgesic (prescription)
Methoxetamine hydrochloride C₁₅H₂₂ClNO₂ Not specified Cyclohexanone, ethylamino, methoxyphenyl Research chemical
Benzimidamide hydrochloride C₇H₉ClN₂ 156.61 Benzamidine group, aromatic ring Biochemical research

Aliphatic Aminoketone Hydrochlorides

  • This compound vs. 1-Aminopentan-2-one Hydrochloride: The primary difference lies in chain length (C6 vs. C5). Both compounds share applications as synthetic intermediates, but the pentanone analog (MW 137.61) is better characterized in the literature .
  • 1-Amino-5-methyl-hexan-2-one Hydrochloride: The methyl branch at C5 introduces steric hindrance, which could reduce reaction rates at the ketone group compared to the linear target compound. This structural modification may also lower melting points or alter crystallinity .

Cyclic Aminoketone Derivatives

  • Tramadol Hydrochloride: Tramadol’s cyclohexanol backbone and aromatic methoxyphenyl group enable opioid receptor interactions, distinguishing it from purely aliphatic aminoketones. Its higher molecular weight (285.81) and complex structure underpin its pharmacological activity .
  • Methoxetamine Hydrochloride: This research chemical combines a cyclohexanone ring with a methoxyphenyl substituent, resulting in NMDA receptor antagonism. Unlike this compound, Methoxetamine’s aromaticity and cyclic structure enhance its CNS activity .

Other Amine Hydrochlorides

  • Benzimidamide Hydrochloride: Featuring a benzamidine group (aromatic ring with amidine), this compound exhibits strong hydrogen-bonding capacity, making it useful in enzyme inhibition studies. Its aromaticity contrasts sharply with the aliphatic nature of this compound .

Key Research Findings

Impact of Chain Length and Branching: Linear aliphatic aminoketones (e.g., this compound) generally exhibit higher water solubility than branched or cyclic analogs due to reduced steric effects . Branched derivatives may show lower thermal stability, as seen in substituted cyclohexanones .

Functional Group Reactivity: The ketone group in this compound is more electrophilic than in cyclic analogs like Tramadol, favoring nucleophilic additions (e.g., Grignard reactions) .

Pharmacological vs. Synthetic Utility: Cyclic aminoketones (e.g., Tramadol, Methoxetamine) are tailored for bioactivity, while linear analogs prioritize synthetic versatility .

Q & A

Q. What are the common synthetic routes for preparing 1-aminohexan-2-one hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves the hydrochlorination of the free base (1-aminohexan-2-one) using hydrochloric acid (HCl) in a polar solvent such as ethanol or water. Key optimization parameters include:

  • Stoichiometric ratios : A 1:1 molar ratio of free base to HCl ensures complete salt formation .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions and improve yield .
  • Solvent choice : Anhydrous conditions may be required to prevent hydrolysis of the ketone group . Post-synthesis, vacuum drying is recommended to remove residual solvents and achieve >95% purity, as validated by titration and NMR .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, the amine proton signal typically appears at δ 8.5–9.5 ppm in D₂O .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity (>95% for research-grade material) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, such as orientational disorder in the hydrochloride salt, which can affect crystallinity .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 163.1 (free base) and 199.6 (hydrochloride) .

Advanced Research Questions

Q. How should researchers address contradictory crystallographic data when determining the molecular structure of this compound derivatives?

Discrepancies in crystallographic data (e.g., bond lengths, angles) often arise from:

  • Disorder in the crystal lattice : For example, orientational disorder in the ethane bridge (87.6:12.4 occupancy ratio) can skew bond measurements .
  • Protonation state variability : The hydrochloride salt’s ionic interactions may alter hydrogen bonding patterns compared to the free base . Mitigation strategies :
  • Use high-resolution single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .
  • Validate with complementary techniques (e.g., neutron diffraction or DFT calculations) to resolve proton positions .

Q. What methodological considerations are critical when designing biological activity assays for this compound?

Key factors include:

  • Solubility optimization : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO (≤0.1% v/v) to maintain compound stability .
  • Receptor binding assays : Employ competitive displacement studies (e.g., radioligand binding for NMDA receptors) with controls for non-specific binding .
  • Dose-response profiling : Conduct pilot studies to identify the EC₅₀/IC₅₀ range, accounting for potential cytotoxicity via MTT assays .
  • Metabolic stability : Use liver microsomes (human/rodent) to assess hepatic clearance and guide in vivo dosing regimens .

Q. How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Contradictions often stem from:

  • Bioavailability limitations : Poor blood-brain barrier (BBB) penetration in vivo despite high in vitro potency .
  • Metabolic degradation : Phase I metabolism (e.g., cytochrome P450 oxidation) may reduce active compound levels . Solutions :
  • Use LC-MS/MS to quantify plasma and tissue concentrations post-administration .
  • Apply pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC₅₀ with effective in vivo doses .

Data-Driven Research Challenges

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?

  • Probit analysis : Models mortality/toxicity dose-response curves (e.g., LD₅₀ calculations) .
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Time-to-event analysis : Kaplan-Meier survival curves assess acute vs. delayed toxicity .

Q. How can computational chemistry tools enhance the design of this compound analogs?

  • Molecular docking : Predict binding affinities to target receptors (e.g., NMDA, σ-1) using AutoDock Vina or Schrödinger .
  • QSAR modeling : Relate structural features (e.g., logP, polar surface area) to activity data to prioritize analogs .
  • MD simulations : Evaluate conformational stability of the hydrochloride salt in aqueous environments .

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